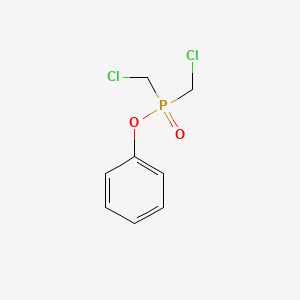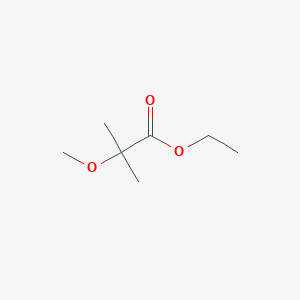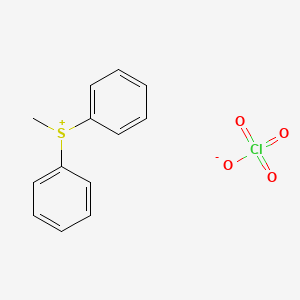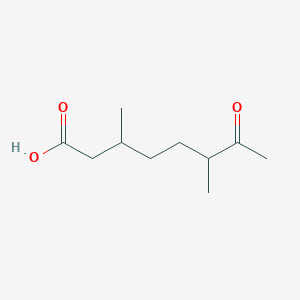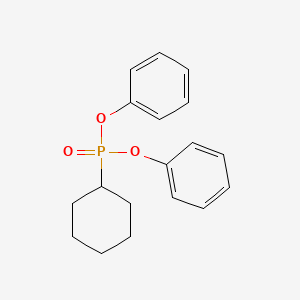
Phosphonic acid, cyclohexyl-, diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, cyclohexyl-, diphenyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of phosphonic acid, cyclohexyl-, diphenyl ester typically involves the reaction of phosphonic acid with cyclohexanol and diphenylphosphoryl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Phosphonic acid, cyclohexyl-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the diphenyl ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphonic acid, cyclohexyl-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential as a bioisostere for phosphate groups in biological systems.
Medicine: Phosphonate derivatives are explored for their potential use in drug development, particularly in antiviral and anticancer therapies.
Mecanismo De Acción
The mechanism of action of phosphonic acid, cyclohexyl-, diphenyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can act as a phosphate mimic, interacting with enzymes and other proteins that normally bind to phosphate groups .
Comparación Con Compuestos Similares
Phosphonic acid, cyclohexyl-, diphenyl ester is unique compared to other similar compounds due to its specific ester groups and cyclohexyl moiety. Similar compounds include:
Phosphonic acid, diphenyl ester: Lacks the cyclohexyl group, which may affect its reactivity and applications.
Phosphonic acid, cyclohexyl-, methyl ester: Has a methyl group instead of diphenyl, which can influence its chemical properties and uses.
Propiedades
Número CAS |
13689-16-2 |
|---|---|
Fórmula molecular |
C18H21O3P |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
[cyclohexyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C18H21O3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
Clave InChI |
NALOHAICLHMNAK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
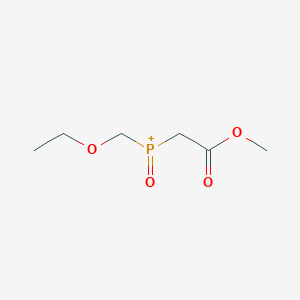
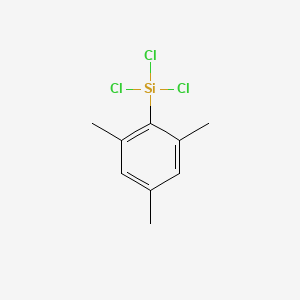
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
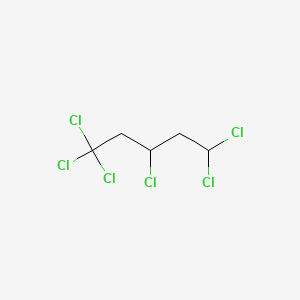

![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
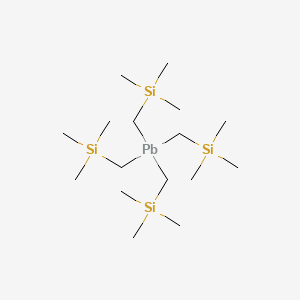
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)

